(Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol is a complex organic compound with a unique structure that includes a purine base, a cyclopropyl group, and a methanol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the introduction of the cyclopropyl group, and the final methanol addition. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its interactions with biological targets may lead to the development of new drugs for various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)ethanol
- (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)propanol
Uniqueness
The uniqueness of (Z)-(2-((2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)methylene)cyclopropyl)methanol lies in its specific structural features, such as the combination of a purine base with a cyclopropyl group and a methanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
210355-05-8 |
---|---|
Molecular Formula |
C13H16N6O |
Molecular Weight |
272.31 g/mol |
IUPAC Name |
[(2Z)-2-[[2-amino-6-(cyclopropylamino)purin-9-yl]methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C13H16N6O/c14-13-17-11(16-9-1-2-9)10-12(18-13)19(6-15-10)4-7-3-8(7)5-20/h4,6,8-9,20H,1-3,5H2,(H3,14,16,17,18)/b7-4- |
InChI Key |
DPTRQGRTNTZGFK-DAXSKMNVSA-N |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)/C=C\4/CC4CO |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C=C4CC4CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.